N-(Pyridine-4-carbonyl)-L-proline
Description
“N-(Pyridine-4-carbonyl)-L-proline” is a compound that contains a pyridine scaffold . Pyridine is a basic heterocyclic organic compound and is a bioisostere of benzene . It’s used as a precursor for synthesizing target pharmaceuticals and agrochemicals . The pyridine scaffold has been detected in most relevant drug molecules .
Synthesis Analysis
Pyridine is used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It’s often present as a partial structure in many plant-based alkaloids . The initial pyridine scaffold was isolated from picoline by Anderson in 1846 .
Molecular Structure Analysis
The structure of pyridine was discovered by Wilhelm Korner in 1869 and James Dewar in 1871 . Pyridine is an isostere of benzene with one carbon displaced by a nitrogen atom .
Chemical Reactions Analysis
Pyridine exhibits cytotoxic properties against tumor cells due to ortho-position at a nitrogen atom with the impact of methyl substitution on the pyridine ring in 4 or 5 positions . It’s involved in numerous oxidation–reduction processes .
Physical And Chemical Properties Analysis
Pyridine is a key solvent and reagent . It’s used in many enzymatic reactions and is engaged in numerous oxidation–reduction processes .
Future Directions
There’s increasing interest in synthesizing a variety of pyridine derivatives due to their medicinal applications . In the next few years, a larger share of novel pyridine-based drug candidates is expected . A Phase I trial has been initiated in the UK in a broad spectrum of high FAP expressing tumors .
properties
IUPAC Name |
(2S)-1-(pyridine-4-carbonyl)pyrrolidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(8-3-5-12-6-4-8)13-7-1-2-9(13)11(15)16/h3-6,9H,1-2,7H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWSJOJYQNWMORF-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)C2=CC=NC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651695 | |
Record name | 1-(Pyridine-4-carbonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyridine-4-carbonyl)-L-proline | |
CAS RN |
59834-40-1 | |
Record name | 1-(Pyridine-4-carbonyl)-L-proline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651695 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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